MgATP(2-)

Enzyme Kinetics ATPase Substrate Specificity

Free ATP (ATP4-) competitively inhibits the true MgATP(2-) substrate (Ki=0.253 mM for Na+/K+-ATPase), confounding kinetic assays. Pre-formed MgATP(2-) ensures accurate Km/Vmax determination. • Eliminates competitive inhibition artifacts from free ATP • Enables reliable kinetic constants & enzyme mechanism studies • Consistent lot-to-lot substrate delivery for HTS reproducibility • Physiological relevance for cell-free reconstitution assays

Molecular Formula C10H12MgN5O13P3-2
Molecular Weight 527.45 g/mol
Cat. No. B1255266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMgATP(2-)
Molecular FormulaC10H12MgN5O13P3-2
Molecular Weight527.45 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2]
InChIInChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-4/t4-,6-,7-,10-;/m1./s1
InChIKeyCYYJCOXYBYJLIK-MCDZGGTQSA-J
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MgATP(2-) for Kinase and ATPase Assays


MgATP(2-), the magnesium coordination complex of adenosine triphosphate, is the principal bioactive form of ATP recognized as the true substrate by the vast majority of ATP-dependent enzymes, including kinases and ATPases [1]. Its molecular formula is C10H12MgN5O13P3 with a molecular weight of 527.45 g/mol, and it exists in rapid equilibrium with free ATP and Mg2+ ions [2].

True bioactive substrate for kinases and ATPases (Mg2+-complexed form)
Pre-complexed, pH-adjusted solution eliminates separate ATP+MgCl2 addition
Enables reproducible kinetic, structural, and screening workflows

Free ATP vs. MgATP(2-) in Enzymatic Assays


Generic substitution of free ATP (ATP4-) for the pre-formed MgATP(2-) complex in enzymatic assays leads to fundamental misinterpretation of kinetic data. Free ATP acts not as an inert substitute but as a competitive inhibitor of the true MgATP(2-) substrate, as conclusively demonstrated in Na+/K+-ATPase studies where free ATP exhibits a Ki of 0.253 mM while MgATP(2-) serves as the actual substrate with a Km of approximately 0.5 mM [1]. This competitive inhibition by the supposed substitute makes kinetic constants derived from ATP-only assays unreliable for cross-study comparison or mechanistic modeling [2].

Free ATP may act as competitive inhibitor, not an inert substitute, altering kinetic interpretation
Kinetic constants from ATP-only assays may be unreliable for cross-study comparison or mechanistic modeling
Separate addition of ATP and MgCl2 may cause transient pH drift and require equilibration, limiting reproducibility

Evidence for MgATP(2-) Specificity


Substrate vs. Inhibitor in Na+/K+-ATPase Kinetics

In Na+/K+-ATPase assays, MgATP(2-) is the true substrate with a Km of approximately 0.5 mM, whereas free ATP (ATP4-) acts as a competitive inhibitor with a Ki of 0.253 mM [1]. This quantitative demonstration of inhibitor behavior for the presumed substitute establishes that ATP cannot serve as a functional equivalent to MgATP(2-) in this enzyme system [1].

Substrate vs. Inhibitor
Head-to-head
MgATP Km ≈ 0.5 mM; free ATP Ki = 0.253 mM
MgATP is substrate; free ATP is competitive inhibitor — validates non-interchangeability
Na+/K+-ATPase kinetic assay context
Enzyme Kinetics ATPase Substrate Specificity

MgATP Binding Affinity in F1-ATPase

In a direct competitive inhibition model for F1-ATPase from Halobacterium saccharovorum, the binding constant for MgATP(2-) (K(EAB)) was determined to be 0.0016 mM, while the binding constant for free ATP (K(EA)) was 0.2 mM, representing a 125-fold higher affinity for the Mg-complexed form [1]. This quantitative difference is fundamental to enzyme function and cannot be replicated by free ATP [1].

125-fold Higher Affinity
Head-to-head
MgATP KEAB 0.0016 mM vs free ATP KEA 0.2 mM
125-fold higher affinity supports sensitive detection and low-abundance enzyme studies
F1-ATPase kinetic model
F1-ATPase Binding Affinity Enzyme Mechanism

Specific vs. Non-Specific Binding in Kinases

In 3-phosphoglycerate kinase, MgATP exhibits specific, high-affinity occupation of the adenosine binding pocket, whereas free ATP binds non-specifically via largely ionic interactions [1]. Crystallographic studies at 2.1 Å resolution demonstrate that the phosphate chain orientation and interaction pattern of MgATP differ fundamentally from those of free ATP, and these differences are essential for catalysis [1]. The non-specific binding of free ATP prevents proper active site assembly and is not catalytically competent [1].

Specific Binding Mode
Head-to-head
MgATP: stereospecific adenosine pocket binding; free ATP: non-specific ionic interactions
Only MgATP achieves catalytically competent conformation
3-phosphoglycerate kinase crystallography
3-Phosphoglycerate Kinase Structural Biology Binding Specificity

MgATP vs. MgADP Complex Stability

The stability constant of MgATP(2-) was determined to be 73,000 M⁻¹, compared to 4,000 M⁻¹ for MgADP⁻, representing an 18.25-fold difference in complex stability [1]. This difference, measured in 0.1 M N-ethylmorpholine buffer at 30°C, is critical for maintaining the correct free Mg²⁺ and nucleotide species distribution in enzyme assays [1].

18.25× Higher Stability
Direct comparison
Stability constant 73,000 M−1 vs MgADP 4,000 M−1
Greater proportion remains in active Mg2+-bound form under assay conditions
0.1 M buffer, 30°C
Solution Chemistry Stability Constant Nucleotide Complexation

Pre-Coupled Solutions for Assay Reproducibility

Pre-coupled MgATP solutions, offered as a pH-adjusted ready-to-use format, eliminate the need for separate addition of ATP and MgCl₂, which can cause transient local pH changes and require an equilibration period for complex formation . This formulation ensures that the exact, equilibrium concentration of MgATP(2-) is delivered to the reaction, while maintaining the intended pH of the assay buffer, thus improving intra- and inter-laboratory reproducibility .

Assay Reproducibility
Class-level inference
Pre-coupled, pH-adjusted solution eliminates separate ATP+MgCl2 addition
Reduces variability and supports HTS and inter-lab reproducibility
Data to verify; source review recommended
Reagent Formulation Assay Reproducibility pH Control

Key Applications of MgATP(2-)


Enzyme Kinetics and Mechanism Studies

In kinetic studies of kinases and ATPases, the use of MgATP(2-) is essential to obtain accurate Km, Vmax, and Ki values. As demonstrated for Na+/K+-ATPase, free ATP acts as a competitive inhibitor with a Ki of 0.253 mM, which would confound any kinetic analysis [1]. The use of pre-formed MgATP(2-) ensures that the true substrate is being measured, enabling reliable determination of kinetic constants and enzyme mechanisms [1].

Structural Biology and Drug Discovery

For structural studies of ATP-binding proteins, MgATP(2-) is required to achieve the specific, catalytically competent conformation at the active site. Crystallographic studies of 3-phosphoglycerate kinase show that MgATP binds with a precise orientation that completes the active site, while free ATP binds non-specifically and does not induce the catalytically relevant structure [1]. This specificity is critical for rational drug design targeting the ATP-binding pocket, as inhibitor binding modes are often validated against the MgATP-bound conformation [1].

High-Throughput Screening

In HTS campaigns, assay reproducibility and signal-to-background ratio are paramount. The use of pre-coupled MgATP(2-) solutions minimizes day-to-day and plate-to-plate variability by ensuring consistent substrate delivery without pH shifts [1]. Furthermore, the high affinity of MgATP(2-) for its target enzymes (e.g., 0.0016 mM for F1-ATPase) allows for the use of lower substrate concentrations, which can increase assay sensitivity for detecting competitive inhibitors [2].

In Vitro Reconstitution of Cellular Processes

For cell-free systems and in vitro reconstitution of processes like protein synthesis, ubiquitin-proteasome degradation, or nitrogenase activity, MgATP(2-) is the physiologically relevant energy source [1]. The high stability constant of MgATP(2-) (73,000 M⁻¹) ensures that the nucleotide remains in its active Mg²⁺-bound form throughout the experiment, more closely mimicking intracellular conditions compared to free ATP or other nucleotide analogs [2].

Application
Selection Property
Validation Focus
Enzyme kinetics and mechanism studies
Substrate specificity assurance
Km, Vmax, Ki reliability without inhibitor interference
Structural biology and drug discovery
Correct active-site conformation
Crystallographic and inhibitor-binding mode validity
High-throughput screening
Pre-coupled, pH-stable formulation
Plate-to-plate reproducibility and assay sensitivity
In vitro reconstitution of cellular processes
Physiologically relevant energy source
Intracellular condition mimicry and Mg2+-bound form stability

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